1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a bromophenyl group, a benzoxazole ring, a cyclopentyl group, and a triazole ring
Preparation Methods
The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 4-bromophenylamine with salicylic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Cyclization to Form the Triazole Ring: The benzoxazole intermediate is then reacted with an azide compound under cyclization conditions to form the triazole ring.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction using a suitable cyclopentyl halide.
Final Coupling Reaction: The final step involves coupling the triazole intermediate with a carboxamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-bromophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde: This compound shares the bromophenyl group but has a different heterocyclic ring structure.
N-(6-{[3-(4-bromophenyl)-1,2-benzisothiazol-6-yl]oxy}hexyl)-N-methylbenzamide: This compound contains a benzisothiazole ring instead of a benzoxazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a pyrazoline ring and different substituents.
Properties
Molecular Formula |
C22H20BrN5O2 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclopentyl-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C22H20BrN5O2/c1-13-20(22(29)24-16-4-2-3-5-16)25-27-28(13)17-10-11-19-18(12-17)21(30-26-19)14-6-8-15(23)9-7-14/h6-12,16H,2-5H2,1H3,(H,24,29) |
InChI Key |
ABYRUMDHLWJDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NC5CCCC5 |
Origin of Product |
United States |
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